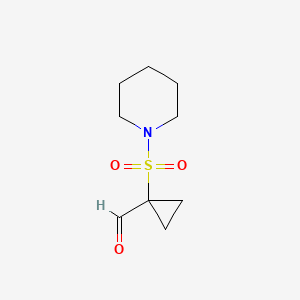![molecular formula C11H10N2O2S B13172710 5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid: is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the 2-methylphenylamino group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or aromatic ring .
Wissenschaftliche Forschungsanwendungen
5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxylic acid: Lacks the 2-methylphenylamino group but shares the thiazole and carboxylic acid functionalities.
Benzothiazole derivatives: Contain a fused benzene-thiazole ring system and exhibit diverse biological activities.
Uniqueness
5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the 2-methylphenylamino group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for drug development.
Eigenschaften
Molekularformel |
C11H10N2O2S |
|---|---|
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
5-(2-methylanilino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-4-2-3-5-8(7)13-10-9(11(14)15)12-6-16-10/h2-6,13H,1H3,(H,14,15) |
InChI-Schlüssel |
XVXMBIQIDKKMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=C(N=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



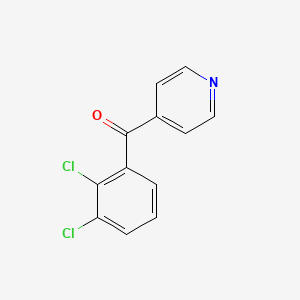

![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
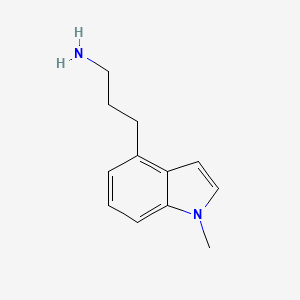
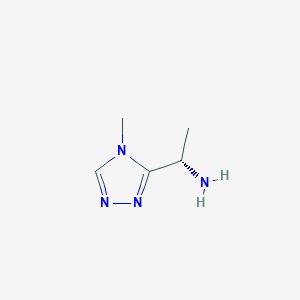
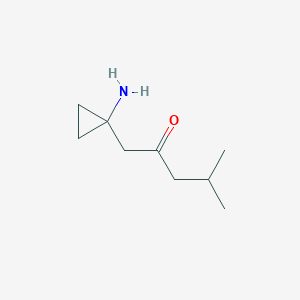
![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
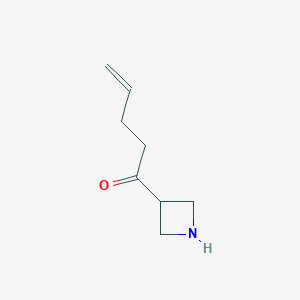
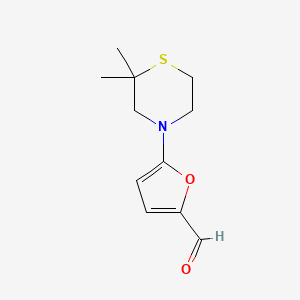
![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)
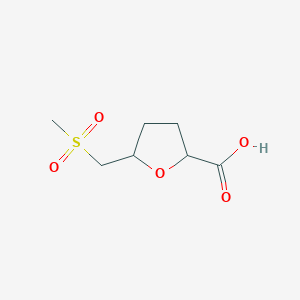
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
